2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide
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Overview
Description
2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide is a complex organic compound that features multiple functional groups, including an indole ring, a triazole ring, and a thioether linkage. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the Indole Derivative: Starting from an indole precursor, functionalization at the 3-position can be achieved through electrophilic substitution.
Triazole Ring Formation: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate electrophiles.
Thioether Linkage: The thioether bond can be formed by reacting a thiol with an appropriate electrophile.
Final Coupling: The final step involves coupling the triazole-thioether intermediate with the acetamide derivative under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole and thioether moieties.
Reduction: Reduction reactions could target the triazole ring or the acetamide group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced derivatives, as well as substituted analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with indole and triazole rings are often investigated for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.
Medicine
In medicine, such compounds might be explored for their potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral activities.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The indole and triazole rings could interact with amino acid residues through hydrogen bonding, π-π stacking, or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-(1H-indol-3-yl)-4-(2-hydroxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide
- 2-((5-(1H-indol-3-yl)-4-(2-ethoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide
Uniqueness
The uniqueness of 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide lies in its specific substitution pattern, which could confer distinct biological activities or chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O2S/c1-14-7-8-15(11-18(14)23)25-20(29)13-31-22-27-26-21(28(22)9-10-30-2)17-12-24-19-6-4-3-5-16(17)19/h3-8,11-12,24H,9-10,13H2,1-2H3,(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHUFMRWMMBRAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2CCOC)C3=CNC4=CC=CC=C43)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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